molecular formula C19H17F2NO4 B15133623 methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate CAS No. 1228554-70-8

methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate

Cat. No.: B15133623
CAS No.: 1228554-70-8
M. Wt: 361.3 g/mol
InChI Key: NEWUAYQDDDIRGY-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core and multiple functional groups such as methoxycarbonyl and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2,6-difluoro-4-methoxycarbonylphenylboronic acid . This intermediate can then undergo a Suzuki coupling reaction with a suitable isoquinoline derivative under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate is unique due to its combination of functional groups and the dihydroisoquinoline core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1228554-70-8

Molecular Formula

C19H17F2NO4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 2-(2,6-difluoro-4-methoxycarbonylphenyl)-3,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C19H17F2NO4/c1-25-18(23)12-3-4-13-10-22(6-5-11(13)7-12)17-15(20)8-14(9-16(17)21)19(24)26-2/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

NEWUAYQDDDIRGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CN(CC2)C3=C(C=C(C=C3F)C(=O)OC)F)C=C1

Origin of Product

United States

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